N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-23-15-18-12(19-16(20-15)24-2)8-17-13(21)10-7-9-5-3-4-6-11(9)25-14(10)22/h3-7H,8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSQIZWLJBCRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable chromene derivative under controlled conditions. One common method includes the use of N-methylmorpholine as a base and tetrahydrofuran as a solvent. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification: It can form esters when reacted with alcohols.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation: Typically involves the use of N-methylmorpholine and tetrahydrofuran.
Esterification: Requires alcohols and an acid catalyst.
Substitution: Utilizes nucleophiles such as amines or alcohols under mild conditions.
Major Products
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Produced from the reaction with alcohols.
Substituted Triazines: Result from nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds derived from chromene structures. Specifically, derivatives of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide have shown promising results against various cancer cell lines. For instance, research indicates that related chromene derivatives exhibit selective cytotoxicity against human melanoma and glioblastoma cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that triazine-based compounds possess significant antibacterial and antifungal activities. The presence of the triazine moiety enhances the interaction with microbial targets, leading to effective inhibition of growth . This property makes it a candidate for developing new antibiotics in an era of increasing resistance.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Herbicidal Activity
The compound's structural features suggest potential herbicidal activity. Research into similar triazine derivatives has shown effectiveness in inhibiting weed growth by disrupting photosynthesis in target plants . This application could lead to the development of new herbicides with reduced environmental impact compared to traditional chemicals.
Plant Growth Regulation
In addition to herbicidal properties, there is potential for using this compound as a plant growth regulator. Compounds with similar structures have been reported to enhance growth rates and yield in various crops by modulating hormonal pathways . This could be particularly valuable in sustainable agriculture practices.
Development of Functional Materials
The unique chemical structure of this compound allows for its use in developing advanced materials. Its ability to form stable complexes with metals suggests applications in catalysis and as a precursor for synthesizing nanomaterials .
Photovoltaic Devices
Research indicates that chromene derivatives can be incorporated into organic photovoltaic devices due to their favorable electronic properties. The incorporation of such compounds could enhance the efficiency of solar cells by improving light absorption and charge transport .
Case Studies
Mechanism of Action
The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its ability to form stable complexes with target molecules. The triazine ring can interact with nucleophiles, while the chromene moiety can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and other biological targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
- Structure : Features a 4,6-dimethoxy-triazine core linked via a vinyl group to a para-methoxyaniline moiety.
- Activity : Exhibits antifungal activity against Candida albicans (MIC₅₀: 8 µg/mL) .
- Key Differences :
- The target compound replaces TRI’s vinyl-aniline group with a methyl-carboxamide-coumarin chain.
- Coumarin’s conjugated lactone ring may enhance π-π stacking with microbial enzymes compared to TRI’s simpler aniline system.
1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)
- Structure: A pyridinone heterocycle with dual 4-chlorophenyl groups.
- Activity : Active against C. albicans (MIC₅₀: 16 µg/mL) .
- Comparison :
- PYR lacks a triazine ring but shares a 6-membered N-heterocycle and para-substituted aromatic groups.
- The target compound’s triazine-coumarin fusion may offer broader target specificity due to dual pharmacophores.
Herbicidal Triazine Derivatives: Cinosulfuron
- Structure: N-(((4,6-Dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide.
- Activity : Herbicide targeting acetolactate synthase (ALS) in weeds .
- Key Differences: Cinosulfuron incorporates a sulfonamide and methoxyethoxy group, whereas the target compound uses a coumarin-carboxamide.
Triazine-Amino Acid Conjugates
- Synthesis: 4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives are synthesized by reacting 2-chloro-4,6-dimethoxy triazine with α-amino acids in 1,4-dioxane/water .
- Comparison: Amino acid conjugates prioritize solubility and enzyme recognition (e.g., via -COOH/-NH₂ groups), while the target compound’s methyl-carboxamide linkage may enhance lipophilicity and cell permeability.
Structural and Functional Analysis Table
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and research, supported by relevant data tables and case studies.
Molecular Formula and Structure
The molecular formula of this compound is , with a molecular weight of 322.29 g/mol. The compound features a triazine ring that contributes significantly to its reactivity and biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 322.29 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological effects primarily through enzyme modulation and interaction with various biomolecules. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Gene Expression Modulation : It may influence gene expression profiles, impacting processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines:
These results indicate that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Research has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that modifications on the triazine ring enhance antibacterial efficacy:
| Compound | Activity | Reference |
|---|---|---|
| Compound 22 | Excellent growth inhibition on HT29 cell line | |
| Compound 35a | Potent CA-III inhibitor |
Study on Antitumor Activity
In a study assessing various derivatives of triazine compounds, this compound was tested for its ability to induce apoptosis in cancer cells. The findings revealed significant apoptosis rates compared to standard treatments like cisplatin.
Peptide Synthesis Applications
This compound has been utilized effectively as a coupling reagent in peptide synthesis. A study demonstrated its efficiency in forming amides from carboxylic acids and amines under mild conditions, showcasing its potential in pharmaceutical applications:
Q & A
Q. Critical Parameters :
- Temperature : Room temperature (20–25°C) avoids side reactions.
- Stoichiometry : A 1:1 molar ratio of triazine and coumarin derivatives minimizes byproducts.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone/ether) improves purity .
Yield Optimization : Trials with DMTMM showed >70% yields in analogous coumarin-triazine conjugates under inert atmospheres .
How can researchers characterize the compound using advanced spectroscopic techniques?
Answer:
Key Techniques :
Q. Mitigation Strategies :
- Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 μM) to validate IC₅₀ values.
- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Control Experiments : Include triazine-free coumarin analogs to isolate structural contributions .
Case Study : In sulfonylurea herbicide analogs (e.g., cinosulfuron), triazine substituents altered binding affinity by 10-fold, highlighting the need for precise structural analysis .
How does the triazine moiety influence interactions with biological targets?
Answer:
The triazine core acts as a hydrogen-bond acceptor, mimicking nucleotide bases or enzyme cofactors. Key interactions include:
- π-Stacking : With aromatic residues (e.g., tyrosine, phenylalanine) in binding pockets.
- Hydrophobic Effects : Dimethoxy groups enhance membrane permeability .
- Electrostatic Complementarity : The triazine’s electron-deficient ring attracts nucleophilic residues (e.g., serine, cysteine) .
Example : In DMTMM-mediated peptide coupling, the triazine stabilizes tetrahedral intermediates via charge transfer .
What purification techniques ensure high purity for in vitro studies?
Answer:
Stepwise Protocol :
Crude Product : Wash with diluted HCl to remove unreacted starting materials .
Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 30–70% v/v).
Recrystallization : Dissolve in hot acetone, cool to −20°C, and filter (yield: 60–75%) .
Q. Purity Validation :
- HPLC : >95% purity (C18 column, acetonitrile/water + 0.1% TFA).
- Melting Point : Sharp range (e.g., 110–114°C) confirms crystallinity .
How to assess stability under varying pH and temperature conditions?
Answer:
Stability Studies :
- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Heat at 40–60°C for 1 week; check for precipitate or color change.
Q. Key Findings :
- Acidic Conditions (pH <4) : Hydrolysis of the amide bond occurs (t₁/₂: 8h at pH 3) .
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the coumarin core .
What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Answer:
The triazine’s 2-chloro substituent (in precursors like CAS 3140-73-6) is highly electrophilic, enabling displacement by amines or alcohols. Key factors:
- Leaving Group Ability : Cl⁻ departure is favored due to triazine’s electron-withdrawing methoxy groups .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states .
Example : In DMTMM synthesis, N-methylmorpholine displaces chloride to form a morpholinium intermediate, enhancing coupling efficiency .
How to address contradictions in NOESY or HSQC data during structural elucidation?
Answer:
Common Pitfalls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
